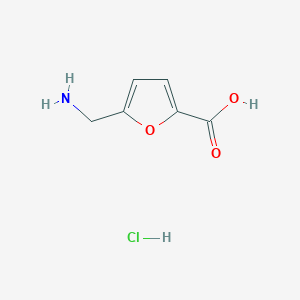![molecular formula C12H16BrClN2O3 B1525689 4-[(4-Bromo-2-nitrophenoxy)methyl]piperidine hydrochloride CAS No. 1220028-24-9](/img/structure/B1525689.png)
4-[(4-Bromo-2-nitrophenoxy)methyl]piperidine hydrochloride
Vue d'ensemble
Description
4-[(4-Bromo-2-nitrophenoxy)methyl]piperidine hydrochloride, also known as 4-BNPP, is an organic compound used in a variety of scientific research applications. It is a white crystalline solid with a molecular weight of 474.53 g/mol. 4-BNPP is an important intermediate in the synthesis of a variety of compounds and has been used in a wide range of biochemical and physiological studies.
Applications De Recherche Scientifique
Medicinal Chemistry
In medicinal chemistry, this compound is valued for its potential as a building block in the synthesis of various pharmacologically active molecules. Piperidine derivatives are known to be present in many pharmaceuticals and exhibit a wide range of biological activities . The bromo and nitro groups present in this compound offer points of reactivity that can be exploited to create new compounds with potential therapeutic effects.
Agriculture
“4-[(4-Bromo-2-nitrophenoxy)methyl]piperidine hydrochloride” may serve as an intermediate in the synthesis of agrochemicals. Its structural features could be utilized in developing novel pesticides or herbicides, contributing to the protection of crops and yield optimization .
Material Science
In material science, the compound’s reactive groups make it a candidate for creating novel polymers or coatings. Its incorporation into materials could lead to the development of products with enhanced properties, such as increased durability or specific interaction with other substances .
Environmental Science
This compound could be used in environmental science research to develop new methods for the detection and removal of pollutants. Its chemical structure could be modified to create sensors or capture agents that bind to specific contaminants, aiding in environmental monitoring and cleanup efforts .
Biochemistry
In biochemistry, “4-[(4-Bromo-2-nitrophenoxy)methyl]piperidine hydrochloride” could be used to study protein interactions or as a probe in enzymatic reactions. The modification of this compound could lead to the creation of biochemical tools that help in understanding biological processes at the molecular level .
Pharmacology
The piperidine moiety is a common feature in many drugs, and this compound could be used in pharmacological research to develop new medications. Its structure could be key in the synthesis of novel compounds with potential activity against various diseases .
Propriétés
IUPAC Name |
4-[(4-bromo-2-nitrophenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O3.ClH/c13-10-1-2-12(11(7-10)15(16)17)18-8-9-3-5-14-6-4-9;/h1-2,7,9,14H,3-6,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTYWXHCBKTPIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=C(C=C(C=C2)Br)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Bromo-2-nitrophenoxy)methyl]piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B1525609.png)
![4-[5-Bromo-4-(morpholin-4-yl)pyrimidin-2-yl]morpholine](/img/structure/B1525610.png)




![3-[2-Bromo-4-(tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1525618.png)
![3-[(4-Bromo-2-chlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1525620.png)





